molecular formula C9H16Cl2N2 B15306911 N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride

Cat. No.: B15306911
M. Wt: 223.14 g/mol
InChI Key: YKPPKIMYCNZZOL-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-methylbenzene-1,2-diamine dihydrochloride is a substituted aromatic diamine derivative characterized by an ethyl and methyl group attached to the N1 position of the benzene-1,2-diamine backbone, with two hydrochloride counterions. This compound belongs to a class of diamine salts widely used in pharmaceutical synthesis, biochemical research, and material science due to their reactivity and stability. Its structural features, including the ethyl and methyl substituents, influence its solubility, bioavailability, and interaction with biological targets such as receptors or enzymes .

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

2-N-ethyl-2-N-methylbenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-3-11(2)9-7-5-4-6-8(9)10;;/h4-7H,3,10H2,1-2H3;2*1H

InChI Key

YKPPKIMYCNZZOL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=CC=C1N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride can be synthesized through a series of chemical reactions. One common method involves the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The aminophenol undergoes further alkylation with ethyl and methyl groups to yield the target compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethyl and methyl groups play a crucial role in modulating the compound’s activity and binding affinity .

Comparison with Similar Compounds

Table 1: Alkyl-Substituted Benzene-1,2-Diamine Derivatives

Compound Name Substituents Molecular Formula Key Applications/Findings Reference
N1-Methylbenzene-1,2-diamine dihydrochloride N1-methyl C7H10Cl2N2 Telmisartan impurity; used in pharmaceutical QC
N1,N2-Dimethylbenzene-1,2-diamine N1-methyl, N2-methyl C8H12N2 Intermediate in dye synthesis
N1-Ethyl-N1-methylbenzene-1,2-diamine dihydrochloride N1-ethyl, N1-methyl C9H14Cl2N2 Potential use in receptor modulation (inferred from structural analogs) -
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride N1-methyl, C4-CF3 C8H9Cl2F3N2 Enhanced lipophilicity for CNS-targeting drugs

Key Observations :

  • The trifluoromethyl group in the CF3-substituted analog () enhances metabolic stability and membrane permeability .
  • Pharmaceutical Relevance : N1-methyl derivatives are common impurities in angiotensin II receptor antagonists (e.g., Telmisartan), emphasizing the need for rigorous purity analysis (≥95% by elemental analysis) .

Aromatic and Heterocyclic Derivatives

Table 2: Aromatic/Heterocyclic-Modified Diamine Derivatives

Compound Name Substituents Molecular Formula Key Applications/Findings Reference
N-(1-Naphthyl)ethylenediamine dihydrochloride N1-naphthyl C12H14Cl2N2 Colorimetric detection of nitrites/nitrates
N-Methyl-N-naphthalen-1-yl-ethane-1,2-diamine dihydrochloride N1-methyl, N2-naphthyl C13H16Cl2N2 Fluorescent probes for DNA sequence detection
N-(7-chloroquinolin-4-yl)-N′-ferrocenylmethyl-1,2-diamine dihydrochloride Ferrocenyl, quinoline C22H24Cl2FeN4 Antiparasitic activity against Trypanosoma
Vortioxetine Diamine Impurity Dimethylphenylthio group C20H24Cl2N2S Serotonin modulator impurity; requires HPLC monitoring

Key Observations :

  • Aromatic Substituents: Naphthyl and quinoline groups () enhance π-π stacking interactions, making these compounds suitable for optical applications or DNA binding .
  • Biological Activity : Ferrocenyl derivatives () exhibit redox activity, contributing to antiparasitic effects through reactive oxygen species generation .

Pharmacologically Active Diamine Derivatives

Key Observations :

  • Prodrug Design : Cyclopentane-diamine derivatives () demonstrate how structural rigidity can improve pharmacokinetic profiles, a consideration for optimizing the target compound’s bioavailability.

Biological Activity

N1-ethyl-N1-methylbenzene-1,2-diamine dihydrochloride, with the molecular formula C9H16Cl2N2 and a molecular weight of 223.1 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound exhibits biological activity through its interactions with various biomolecules. The compound can:

  • Form complexes with metal ions, influencing enzyme activities.
  • Participate in redox reactions , which can affect cellular signaling pathways.
  • Interact with receptors , potentially modulating physiological responses in target cells.

Research Findings

Recent studies have explored the compound's effects on different biological systems. Notable findings include:

  • Inhibition of Cancer Cell Growth : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promising results in reducing cell viability in HeLa and HCT-116 cells, with IC50 values indicating effective concentrations for growth inhibition .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties. It demonstrated the ability to scavenge free radicals in vitro, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

Compound NameIC50 (µM)Biological Activity
N-methyl-1,2-benzenediamine dihydrochloride0.87Growth inhibition in cancer cells
N1,N2-dimethylbenzene-1,2-diamine0.55Antioxidant properties
N-methyl-1,2-phenylenediamine1.46Inhibition of VEGFR-2 kinase

The comparison indicates that while all compounds exhibit some level of biological activity, this compound shows competitive efficacy in specific contexts.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to toxic agents.

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